Cas no 86921-82-6 (3-(4-METHYLPHENYL)CYCLOPENTANONE)

3-(4-METHYLPHENYL)CYCLOPENTANONE structure
86921-82-6 structure
Nome do Produto:3-(4-METHYLPHENYL)CYCLOPENTANONE
N.o CAS:86921-82-6
MF:C12H14O
MW:174.238963603973
CID:992078

3-(4-METHYLPHENYL)CYCLOPENTANONE Propriedades químicas e físicas

Nomes e Identificadores

    • 3-(4-METHYLPHENYL)CYCLOPENTANONE
    • 3-(4-methylphenyl)cyclopentan-1-one
    • 3-P-TOLYLCYCLOPENTANONE
    • 3-(4-Methylphenyl)cyclopentanone (ACI)
    • Inchi: 1S/C12H14O/c1-9-2-4-10(5-3-9)11-6-7-12(13)8-11/h2-5,11H,6-8H2,1H3
    • Chave InChI: FVEIGRRGQJZYTD-UHFFFAOYSA-N
    • SMILES: O=C1CC(C2C=CC(C)=CC=2)CC1

Propriedades Computadas

  • Massa Exacta: 174.10400
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 1

Propriedades Experimentais

  • PSA: 17.07000
  • LogP: 2.83160

3-(4-METHYLPHENYL)CYCLOPENTANONE Informações de segurança

3-(4-METHYLPHENYL)CYCLOPENTANONE Dados aduaneiros

  • CÓDIGO SH:2914399090
  • Dados aduaneiros:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

3-(4-METHYLPHENYL)CYCLOPENTANONE Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
eNovation Chemicals LLC
Y1247852-1g
3-(4-METHYLPHENYL)CYCLOPENTANONE
86921-82-6 95%
1g
$1480 2024-06-07
1PlusChem
1P004LQP-250mg
3-(4-METHYLPHENYL)CYCLOPENTANONE
86921-82-6 95%
250mg
$404.00 2025-02-21
A2B Chem LLC
AC14001-5g
3-(4-Methylphenyl)cyclopentanone
86921-82-6 95%
5g
$2524.00 2024-04-19
1PlusChem
1P004LQP-5g
3-(4-METHYLPHENYL)CYCLOPENTANONE
86921-82-6 95%
5g
$2519.00 2025-02-21
eNovation Chemicals LLC
Y1247852-1g
3-(4-METHYLPHENYL)CYCLOPENTANONE
86921-82-6 95%
1g
$1480 2025-02-27
eNovation Chemicals LLC
Y1247852-5g
3-(4-METHYLPHENYL)CYCLOPENTANONE
86921-82-6 95%
5g
$4095 2025-02-27
eNovation Chemicals LLC
Y1247852-250mg
3-(4-METHYLPHENYL)CYCLOPENTANONE
86921-82-6 95%
250mg
$690 2025-02-28
eNovation Chemicals LLC
Y1247852-5g
3-(4-METHYLPHENYL)CYCLOPENTANONE
86921-82-6 95%
5g
$4095 2025-02-28
eNovation Chemicals LLC
Y1247852-250mg
3-(4-METHYLPHENYL)CYCLOPENTANONE
86921-82-6 95%
250mg
$690 2025-02-27
eNovation Chemicals LLC
Y1247852-5g
3-(4-METHYLPHENYL)CYCLOPENTANONE
86921-82-6 95%
5g
$4095 2024-06-07

3-(4-METHYLPHENYL)CYCLOPENTANONE Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Palladium, ([2,2′-bipyridine]-3,3′-diol-κN1,κN1′)dichloro-, (SP-4-2)- Solvents: Water ;  24 h, rt
Referência
Conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds in aqueous medium using Pd(ii) complexes with dihydroxy-2,2'-bipyridine ligands: homogeneous or heterogeneous nano-catalysis?
Tomas-Mendivil, Eder; et al, Catalysis Science & Technology, 2011, 1(9), 1605-1615

Método de produção 2

Condições de reacção
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Benzene
Referência
Reactions of azo and azoxy sulfones with transition metal complexes. 5. Reactions of arylazo aryl sulfones with α,β-unsaturated esters and ketones catalyzed by palladium(0) complex
Kamigata, Nobumasa; et al, Phosphorus, 1989, 46(3-4), 121-9

Método de produção 3

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 30 min, 0 °C
1.2 rt
2.1 Reagents: tert-Butyl nitrite ,  Water Catalysts: Palladium, bis(acetonitrile)dichloro- Solvents: Ethanol ;  3 h, 30 °C
Referência
Wacker Oxidation of Methylenecyclobutanes: Scope and Selectivity in an Unusual Setting
Sietmann, Jan; et al, Angewandte Chemie, 2023, 62(7),

Método de produção 4

Condições de reacção
1.1 Reagents: tert-Butyl nitrite ,  Water Catalysts: Palladium, bis(acetonitrile)dichloro- Solvents: Ethanol ;  3 h, 30 °C
Referência
Wacker Oxidation of Methylenecyclobutanes: Scope and Selectivity in an Unusual Setting
Sietmann, Jan; et al, Angewandte Chemie, 2023, 62(7),

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium acetate Catalysts: Palladium diacetate ,  Antimony trichloride Solvents: Acetic acid
Referência
A New Catalytic Activity of Antimony(III) Chloride in Palladium(0)-Catalyzed Conjugate Addition of Aromatics to α,β-Unsaturated Ketones and Aldehydes with Sodium Tetraphenylborate and Arylboronic Acids
Cho, Chan Sik; et al, Journal of Organic Chemistry, 1995, 60(4), 883-8

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium iodide Solvents: Dichloromethane ,  Water
2.1 Reagents: Formic acid ,  Phosphoric acid
Referência
Acid catalyzed ring opening of α-bis(methylthio)methylenealkyl cyclopropyl ketones. An intramolecular alkylation approach to substituted cyclopentanones. Part 72
Deb, B.; et al, Tetrahedron Letters, 1988, 29(17), 2111-14

Método de produção 7

Condições de reacção
1.1 Catalysts: Copper(II) triflate ,  10-Methyl-9-(2,4,6-trimethylphenyl)acridinium Solvents: 1,2-Dichloroethane ;  24 - 48 h, rt
Referência
One-Pot Photomediated Giese Reaction/Friedel-Crafts Hydroxyalkylation/Oxidative Aromatization To Access Naphthalene Derivatives from Toluenes and Enones
Liu, Haiwang; et al, ACS Catalysis, 2018, 8(7), 6224-6229

Método de produção 8

Condições de reacção
1.1 Catalysts: Zinc (Pd-complexes with 2-aminoterephthalate and 2,2'-bipyridine-5-carboxyla…) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ,  Water ;  10 h, 60 °C
Referência
Construction of a MOF-Supported Palladium Catalyst via Metal Metathesis
Liang, Chenglong ; et al, Chemistry - An Asian Journal, 2023, 18(1),

Método de produção 9

Condições de reacção
1.1 Reagents: Zinc bromide
Referência
Ultrasound in organic synthesis. 4. A simplified preparation of diarylzinc reagents and their conjugate addition to α-enones
Luche, Jean-Louis; et al, Journal of Organic Chemistry, 1983, 48(21), 3837-9

Método de produção 10

Condições de reacção
1.1 Reagents: Formic acid ,  Phosphoric acid
Referência
Acid catalyzed ring opening of α-bis(methylthio)methylenealkyl cyclopropyl ketones. An intramolecular alkylation approach to substituted cyclopentanones. Part 72
Deb, B.; et al, Tetrahedron Letters, 1988, 29(17), 2111-14

3-(4-METHYLPHENYL)CYCLOPENTANONE Raw materials

3-(4-METHYLPHENYL)CYCLOPENTANONE Preparation Products

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